![molecular formula C16H19NO2S B5843691 2-ethoxy-4-[(2-methylsulfanylanilino)methyl]phenol](/img/structure/B5843691.png)
2-ethoxy-4-[(2-methylsulfanylanilino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-4-[(2-methylsulfanylanilino)methyl]phenol is an organic compound with a complex structure that includes an ethoxy group, a phenol group, and a methylsulfanyl-substituted aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[(2-methylsulfanylanilino)methyl]phenol typically involves multi-step organic reactions. One common method is the reaction of 2-ethoxyphenol with formaldehyde and 2-methylsulfanylaniline under acidic conditions. The reaction proceeds through a Mannich reaction mechanism, where the formaldehyde acts as a methylene bridge between the phenol and aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions
2-ethoxy-4-[(2-methylsulfanylanilino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
2-ethoxy-4-[(2-methylsulfanylanilino)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-ethoxy-4-[(2-methylsulfanylanilino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The methylsulfanyl group may interact with thiol groups in enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-ethoxy-4-methylphenol: Lacks the methylsulfanylanilino group, making it less complex.
4-[(2-methylsulfanylanilino)methyl]phenol: Lacks the ethoxy group, altering its chemical properties.
Uniqueness
2-ethoxy-4-[(2-methylsulfanylanilino)methyl]phenol is unique due to the presence of both the ethoxy and methylsulfanylanilino groups. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
2-ethoxy-4-[(2-methylsulfanylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-19-15-10-12(8-9-14(15)18)11-17-13-6-4-5-7-16(13)20-2/h4-10,17-18H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVSGWSNIJODSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=CC=C2SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
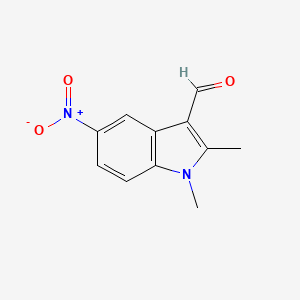
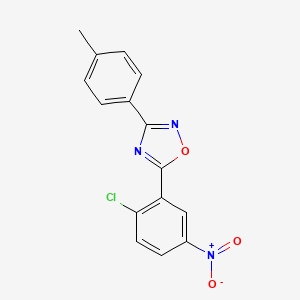
![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5843624.png)
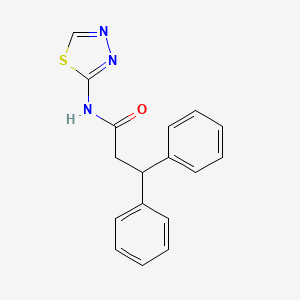
![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843646.png)
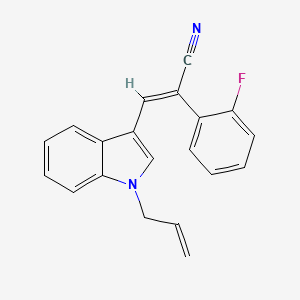
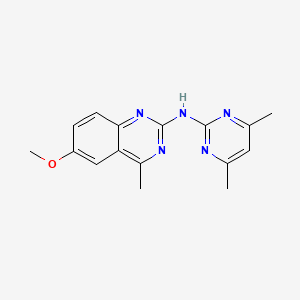
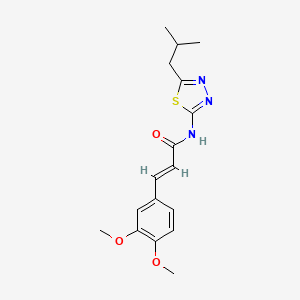
![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one](/img/structure/B5843678.png)
![4-[(2-Fluorophenyl)carbonyl]piperazine-1-carbaldehyde](/img/structure/B5843706.png)
![4-ethoxy-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B5843707.png)
![N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)
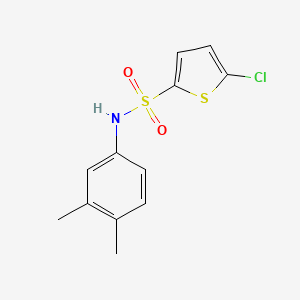
![2-[(3-chlorophenyl)methylsulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5843723.png)
